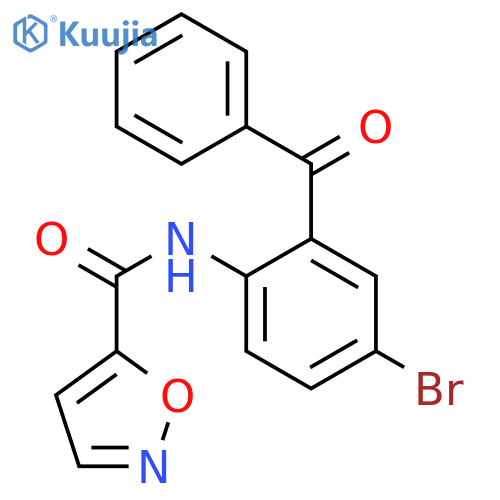

Cas no 941913-73-1 (N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide)

941913-73-1 structure

商品名:N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide

CAS番号:941913-73-1

MF:C17H11BrN2O3

メガワット:371.184843301773

CID:5499729

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide

-

- インチ: 1S/C17H11BrN2O3/c18-12-6-7-14(20-17(22)15-8-9-19-23-15)13(10-12)16(21)11-4-2-1-3-5-11/h1-10H,(H,20,22)

- InChIKey: COOICKHKPGEWOK-UHFFFAOYSA-N

- ほほえんだ: O1C(C(NC2=CC=C(Br)C=C2C(=O)C2=CC=CC=C2)=O)=CC=N1

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2833-0072-15mg |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2833-0072-3mg |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2833-0072-2mg |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2833-0072-10mg |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2833-0072-40mg |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2833-0072-100mg |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2833-0072-20mg |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2833-0072-25mg |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2833-0072-75mg |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2833-0072-20μmol |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |

941913-73-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

941913-73-1 (N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2279938-29-1(Alkyne-SS-COOH)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬